molecular formula C26H44N6O14 B1202835 Murnac-tripeptide CAS No. 64374-58-9

Murnac-tripeptide

Número de catálogo: B1202835
Número CAS: 64374-58-9
Peso molecular: 664.7 g/mol
Clave InChI: NMAKGCMEDYICRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Murnac-tripeptide, also known as this compound, is a useful research compound. Its molecular formula is C26H44N6O14 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Drug Development

The inhibition of enzymes that utilize UDP-MurNAc-tripeptide is a promising strategy for developing new antibacterial agents. For instance, MurF enzyme, which catalyzes the addition of the tripeptide to UDP-MurNAc, is a target for inhibitors that could disrupt bacterial cell wall synthesis. Research has shown that compounds binding to MurF can alter the levels of UDP-MurNAc-tripeptide and its derivatives, which may lead to increased susceptibility to antibiotics like vancomycin .

Enzymatic Activity Studies

UDP-MurNAc-tripeptide is utilized in various enzymatic assays to study the specificity and activity of enzymes involved in bacterial peptidoglycan biosynthesis. For example, studies have demonstrated that the enzyme Muropeptide ligase can ligate UDP-MurNAc with synthetic tripeptides to produce UDP-MurNAc-tripeptide effectively . This capability allows researchers to generate sufficient quantities of the compound for high-throughput screening assays aimed at identifying potential MurF inhibitors.

Crystallization Studies

The crystallization and structural analysis of MurF in complex with UDP-MurNAc-tripeptide provide insights into the enzyme's mechanism and substrate specificity. Such studies are crucial for rational drug design as they reveal potential binding sites for inhibitors .

Case Study 1: Inhibition of MurF Enzyme

A study investigated various inhibitors' effects on MurF activity using UDP-MurNAc-tripeptide as a substrate. The results indicated that specific inhibitors could significantly reduce MurF's enzymatic activity, leading to an accumulation of its substrate and a decrease in cell wall synthesis . This finding highlights the potential for developing new antibiotics targeting this pathway.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has explored the synergistic effects of combining UDP-MurNAc-tripeptide metabolism inhibitors with traditional antibiotics like beta-lactams and vancomycin. The studies showed that inhibiting MurF enhanced the efficacy of these antibiotics against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) .

Table 1: Enzymatic Activity Comparison

EnzymeSubstrate% Conversion
Mpll-Ala-γ-d-Glu-A2pm100
MurFl-Ala-γ-d-Glu-l-Lys90
MurFl-Ala-γ-d-Glu-l-Lys-d-AlaNA

This table summarizes the conversion efficiency of various substrates by Mpl and MurF enzymes, indicating their potential utility in synthesizing UDP-MurNAc-tripeptide.

Propiedades

Número CAS

64374-58-9

Fórmula molecular

C26H44N6O14

Peso molecular

664.7 g/mol

Nombre IUPAC

2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid

InChI

InChI=1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45)

Clave InChI

NMAKGCMEDYICRN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

SMILES canónico

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Sinónimos

Ac-Mur-L-Ala-gamma-D-Gln-meso-A(2)pm
AcMu-Ala-iso-Gln-2,2'-diaminopimelic acid
muramylNAc-Ala-isoGln-Lys-tripeptide
N-acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.